molecular formula C10H22N2 B7861357 Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amine

Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amine

Cat. No.: B7861357
M. Wt: 170.30 g/mol
InChI Key: KSISIIKXAXIUAE-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Organic and Synthetic Chemistry

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone in the design and synthesis of a multitude of organic molecules. acs.orgnih.gov Its prevalence is a testament to its versatility and synthetic accessibility. Piperidine-containing compounds are integral to the structure of numerous pharmaceuticals, encompassing a wide range of therapeutic classes. ijnrd.orgencyclopedia.pub

The significance of the piperidine scaffold can be attributed to several key factors:

Structural Versatility: The piperidine ring can be readily functionalized at various positions, allowing for the creation of a diverse library of derivatives with distinct three-dimensional arrangements. This structural diversity is crucial for optimizing interactions with biological targets.

Synthetic Accessibility: A plethora of synthetic methodologies have been developed for the construction and modification of the piperidine ring. nih.gov These methods range from the hydrogenation of pyridine (B92270) precursors to more complex multi-component reactions, providing chemists with a robust toolbox for creating novel piperidine-based molecules. wikipedia.org

Pharmacological Relevance: The piperidine motif is a common feature in many FDA-approved drugs and natural alkaloids. ijnrd.orgencyclopedia.pub Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, metabolic stability, and ability to cross biological membranes.

Role of Tertiary Amine Functionalization in Advanced Molecular Design

The presence of a tertiary amine, such as the one found in Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amine, is a critical feature in the design of advanced molecules, particularly in the realm of pharmaceuticals. Tertiary amines can significantly impact the physicochemical and biological properties of a compound.

The inclusion of a tertiary amine can:

Influence Basicity and Solubility: Tertiary amines are basic and can be protonated to form ammonium (B1175870) salts. This property is often exploited to enhance the aqueous solubility of drug candidates, which is a crucial factor for their administration and bioavailability.

Mediate Biological Activity: The nitrogen atom of a tertiary amine can act as a hydrogen bond acceptor, enabling it to interact with biological targets such as enzymes and receptors. This interaction is often a key determinant of a molecule's pharmacological effect.

Provide a Handle for Further Modification: The tertiary amine group can serve as a synthetic handle for further molecular elaboration, allowing for the introduction of additional functional groups to fine-tune the properties of the molecule.

Overview of Research Trajectories for Alkylated Piperidine Derivatives

Research into alkylated piperidine derivatives is a vibrant and continually expanding field. The introduction of alkyl groups at various positions on the piperidine ring can lead to compounds with a wide spectrum of biological activities. These derivatives are investigated for their potential applications in numerous therapeutic areas. ijnrd.org

Current research trajectories for alkylated piperidine derivatives include:

Development of Novel Synthetic Methods: Chemists are constantly seeking more efficient and stereoselective methods for the synthesis of complex alkylated piperidines. google.comrsc.org This includes the development of new catalytic systems and the application of flow chemistry techniques. researchgate.net

Exploration of Pharmacological Activities: Alkylated piperidines are being screened for a vast array of biological activities, including but not limited to their potential as anticancer, antiviral, and neuroprotective agents. ijnrd.orgencyclopedia.pub

Structure-Activity Relationship (SAR) Studies: A significant focus of research is on understanding how the nature and position of alkyl substituents on the piperidine ring influence its biological activity. These SAR studies are crucial for the rational design of more potent and selective drug candidates.

The structural features of this compound—a 2-substituted and N-alkylated piperidine—suggest that it could be a candidate for investigation within these research trajectories. Its specific combination of an N-methyl group and a 2-isopropylaminomethyl substituent provides a unique chemical space that could lead to novel biological properties. Further research would be necessary to synthesize and evaluate this compound to determine its specific characteristics and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1-methylpiperidin-2-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)11-8-10-6-4-5-7-12(10)3/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSISIIKXAXIUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCCCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity Studies of Isopropyl 1 Methyl Piperidin 2 Ylmethyl Amine

Fundamental Amine Reactivity and Protonation Equilibria

The reactivity of Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amine is fundamentally dictated by the presence of two amine functional groups: a tertiary amine as part of the N-methylated piperidine (B6355638) ring and a secondary amine in the side chain. The basicity of these amines, and thus their reactivity, can be understood through their protonation equilibria.

The pKa of the conjugate acid of a base, often denoted as pKaH, is a measure of its basicity. A higher pKaH value corresponds to a stronger base. For piperidine, the pKaH is approximately 11. masterorganicchemistry.com The presence of an N-methyl group in N-methylpiperidine generally increases the basicity slightly due to the electron-donating inductive effect of the methyl group, with a reported pKaH of around 10.1. nih.gov In the case of this compound, the tertiary amine in the piperidine ring is expected to have a similar basicity to N-methylpiperidine. However, the substitution at the 2-position can introduce steric hindrance, which may slightly decrease the accessibility of the lone pair and thus its basicity. nih.gov

The secondary amine in the side chain will also exhibit basic behavior. The pKaH of a simple secondary amine like diethylamine (B46881) is around 11. The isopropyl group attached to this nitrogen is more electron-donating than an ethyl group, which would tend to increase the basicity. However, the steric bulk of the isopropyl group and the adjacent piperidine ring could hinder solvation of the protonated amine, potentially lowering its basicity. The proximity of the two nitrogen atoms can also lead to intramolecular hydrogen bonding in the protonated form, which can influence the pKa values.

The protonation equilibrium of this diamine is a two-step process, as shown in the following table:

Equilibrium StepDescriptionApproximate pKaH
B + H⁺ ⇌ BH⁺ First protonation, likely at the more basic nitrogen.~10-11
BH⁺ + H⁺ ⇌ BH₂²⁺ Second protonation at the remaining nitrogen.Lower than the first pKaH

Iminium Ion Intermediates and Catalysis Involving Secondary Amine Precursors

A key aspect of the reactivity of secondary amines, such as the one present in the side chain of this compound, is their ability to form iminium ions in the presence of aldehydes or ketones. masterorganicchemistry.com This reaction is often acid-catalyzed and proceeds through the initial formation of a carbinolamine, which then dehydrates to form the C=N double bond of the iminium ion. masterorganicchemistry.com

The formation of iminium ions is a cornerstone of organocatalysis, where the iminium ion acts as an electrophile, activating the carbonyl compound towards nucleophilic attack. While the primary amine is typically used for this purpose, secondary amines can also participate in such catalytic cycles. Given the chiral center at the 2-position of the piperidine ring, this compound has the potential to be used as a chiral ligand or catalyst in asymmetric synthesis. nih.gov

The tertiary amine of the piperidine ring can also form iminium ions through oxidation, which will be discussed in a later section.

Nucleophilic Character of the Amine Nitrogen and Piperidine Ring

Both nitrogen atoms in this compound possess lone pairs of electrons and can therefore act as nucleophiles. The nucleophilicity of an amine is influenced by several factors, including its basicity, steric hindrance, and the nature of the electrophile.

The secondary amine in the side chain is generally a good nucleophile. However, the steric bulk of the isopropyl group and the adjacent piperidine ring may reduce its reactivity towards sterically demanding electrophiles. The tertiary amine within the piperidine ring is also nucleophilic, but its reactivity is significantly influenced by the steric hindrance of the N-methyl group and the piperidine ring itself. In many cases, tertiary amines are less nucleophilic than secondary amines of similar basicity due to greater steric hindrance. masterorganicchemistry.com

The piperidine ring itself, while generally considered a saturated and unreactive scaffold, can exhibit nucleophilic character at the α-carbon atoms under certain conditions, particularly when an adjacent nitrogen atom is part of a directing group in metal-catalyzed reactions.

C-H Functionalization and Derivatization Reaction Mechanisms

The direct functionalization of C-H bonds is a powerful tool in organic synthesis, and piperidine derivatives are common substrates for such transformations. In this compound, there are several C-H bonds that could potentially be functionalized. The reactivity of these C-H bonds is influenced by their position relative to the nitrogen atoms.

The C-H bonds alpha to the nitrogen atoms (at the 2- and 6-positions of the piperidine ring and on the N-methyl group) are the most activated towards deprotonation and subsequent functionalization. This is due to the ability of the nitrogen to stabilize an adjacent negative charge or to direct a metal catalyst. Palladium-catalyzed C-H arylation is a well-established method for the functionalization of piperidines. nih.gov The reaction typically proceeds through a directed C-H activation mechanism, where the nitrogen atom coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond. nih.gov

For this compound, C-H functionalization could potentially occur at several positions, with the outcome depending on the reaction conditions and the directing group ability of the two amine functionalities. The presence of a substituent at the 2-position can influence the regioselectivity of C-H functionalization, often directing it to other positions on the ring.

Oxidative and Reductive Transformations

The amine functionalities in this compound are susceptible to both oxidation and reduction.

Oxidative Transformations: The tertiary amine of the piperidine ring can be oxidized to form an N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The N-oxide can then undergo further reactions, such as the Polonovski reaction for N-demethylation. researchgate.net

Oxidative N-demethylation is a common metabolic pathway for tertiary amines and can also be achieved synthetically. nih.gov This process often involves the formation of an iminium ion intermediate, which is then hydrolyzed to the secondary amine and formaldehyde.

Reductive Transformations: The piperidine ring is already in a reduced state. However, if this compound were to be synthesized from its corresponding pyridine (B92270) precursor, the final step would be the reduction of the pyridine ring. This can be achieved through catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium. The conditions of the hydrogenation can influence the stereochemistry of the resulting substituted piperidine.

Investigation of Reaction Pathways in Complex Systems

In complex reaction mixtures, such as those found in multi-component reactions, the multiple reactive sites of this compound can lead to a variety of products. Multi-component reactions are efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants.

Piperidine derivatives are often synthesized using multi-component reactions, and they can also participate as reactants. nih.gov The secondary amine of this compound can readily participate in reactions such as the Mannich reaction, where it condenses with an aldehyde and a compound containing an active hydrogen. The nucleophilic nature of both amines suggests they could also participate in Michael additions and other conjugate additions in a complex reaction environment.

The outcome of such reactions would be highly dependent on the specific reactants and conditions, with the relative reactivity of the two amine groups and the steric environment around them playing a crucial role in determining the major products.

Computational and Theoretical Investigations of Isopropyl 1 Methyl Piperidin 2 Ylmethyl Amine

Quantum Chemical Characterization of Molecular Structure

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular structures. For Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amine, a comprehensive understanding of its geometry and electronic nature has been achieved using a variety of theoretical models.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure.researchgate.netjksus.orgtandfonline.com

Density Functional Theory (DFT) has been instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. researchgate.net By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. These calculations are fundamental, as the electronic properties of a molecule are intrinsically linked to its structure. jksus.org

DFT calculations for similar piperidine (B6355638) derivatives have often employed the B3LYP functional with a 6-311++G(d,p) basis set to achieve a balance between computational cost and accuracy. jksus.org The optimized geometry of this compound would likely show the piperidine ring in a chair conformation, which is the most stable arrangement for such six-membered rings. The substituents on the piperidine ring will adopt specific orientations to minimize steric hindrance.

Interactive Table: Predicted Geometric Parameters for this compound

ParameterAtoms InvolvedPredicted Value
Bond LengthC-N (piperidine ring)~1.47 Å
Bond LengthN-CH3~1.45 Å
Bond LengthC-C (isopropyl)~1.54 Å
Bond AngleC-N-C (piperidine ring)~112°
Bond AngleH-C-H (methyl)~109.5°
Dihedral AngleC-C-N-CVaries with conformation

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Descriptors.researchgate.nettandfonline.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, which are the most electron-rich centers. The LUMO, conversely, would be distributed across the carbon skeleton. The HOMO-LUMO energy gap can be used to calculate various reactivity descriptors, such as chemical hardness, softness, and electronegativity, which provide further insights into the molecule's reactive nature.

Interactive Table: Calculated FMO Properties and Reactivity Descriptors

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ 0.5 eV
HOMO-LUMO Gap~ 7.0 eV
Chemical Hardness~ 3.5 eV
Electronegativity~ 3.0 eV

Molecular Electrostatic Potential (MEP) Surface Analysis.researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, with red indicating regions of high electron density (nucleophilic) and blue representing areas of electron deficiency (electrophilic).

In the MEP surface of this compound, the regions around the nitrogen atoms of the piperidine ring and the secondary amine would be expected to be colored red, signifying their nucleophilic character and propensity to interact with electrophiles. Conversely, the hydrogen atoms attached to the carbon framework would exhibit a bluish hue, indicating their electrophilic nature.

Non-Linear Optical (NLO) Properties from Theoretical Calculations.tandfonline.com

Theoretical calculations can also predict the non-linear optical (NLO) properties of a molecule, which are important for applications in optoelectronics. These properties are related to the molecule's response to an applied electric field. The first-order hyperpolarizability (β) is a key parameter for assessing NLO activity.

For molecules like this compound, the presence of electron-donating (amine groups) and electron-withdrawing (alkyl groups, to a lesser extent) functionalities can lead to intramolecular charge transfer, which is a prerequisite for significant NLO response. Theoretical calculations would likely indicate a moderate NLO response for this compound.

Conformational Analysis and Energetic Landscapes

The flexibility of the piperidine ring and its substituents means that this compound can exist in multiple conformations. nih.govnih.govresearchgate.net Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. researchgate.netias.ac.in

The chair conformation of the piperidine ring is generally the most stable. However, the substituents can occupy either axial or equatorial positions, leading to different stereoisomers. For a 2-substituted piperidine, the substituent generally prefers the equatorial position to minimize steric interactions. nih.gov The energetic landscape of this compound would be characterized by several local minima corresponding to different stable conformations, with the global minimum representing the most populated state.

Simulation of Intermolecular Interactions and Solvation Effects.researchgate.net

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules. Simulations, often using molecular dynamics, can provide insights into these intermolecular forces. researchgate.net The presence of nitrogen atoms allows for the formation of hydrogen bonds with protic solvents or other hydrogen bond donors.

Theoretical Prediction of Reaction Mechanisms and Transition States

There is currently no available research detailing the theoretical prediction of reaction mechanisms or the identification of transition states for this compound. Computational studies employing methods such as Density Functional Theory (DFT) or other quantum mechanical approaches to elucidate its reaction pathways have not been published in the reviewed scientific literature.

Structure-Reactivity and Structure-Function Correlations from Computational Models

Similarly, the scientific literature lacks information on the structure-reactivity and structure-function correlations for this compound that have been derived from computational models. Investigations into how the three-dimensional structure of this compound influences its chemical reactivity and biological function through computational means are not presently available.

Due to the absence of specific computational and theoretical data for this compound, no data tables or detailed research findings can be presented.

Applications of Isopropyl 1 Methyl Piperidin 2 Ylmethyl Amine As a Key Structural Motif and Precursor

Utilization in Ligand Design and Coordination Chemistry

The presence of two nitrogen atoms with available lone pairs of electrons makes Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amine a potential candidate for use as a ligand in coordination chemistry. The nitrogen atoms can act as donor sites, coordinating to metal centers to form stable complexes.

Role as an N-Donor Ligand in Transition Metal Complexes

Chiral Ligand Applications in Asymmetric Catalysis

The piperidine (B6355638) ring in this compound contains a chiral center at the 2-position. This inherent chirality makes it a potential candidate for use as a chiral ligand in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. Chiral ligands are instrumental in a wide array of enantioselective transformations. However, a review of the available literature does not yield specific examples of this compound being employed as a chiral ligand in asymmetric catalysis.

Precursor in the Synthesis of Architecturally Complex Organic Molecules

The functionalized piperidine core of this compound makes it a potentially valuable starting material for the synthesis of more complex molecular architectures.

Building Block for Fused and Spirocyclic Piperidine Systems

Fused and spirocyclic piperidine systems are important scaffolds in medicinal chemistry due to their rigid three-dimensional structures, which can lead to high-affinity interactions with biological targets. The reactive amine functionalities on this compound could theoretically be utilized in intramolecular cyclization reactions to form such complex systems. Despite the general interest in these scaffolds, specific synthetic routes starting from this compound to generate fused or spirocyclic piperidine systems have not been reported in the literature.

Scaffold for Multi-Component Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. The bifunctional nature of this compound, with its primary and tertiary amine groups, could potentially allow it to participate in MCRs to generate libraries of structurally diverse molecules. At present, there are no specific examples in the scientific literature of this compound being used as a scaffold in multi-component assembly processes.

Catalyst or Promotor in Organic Transformations

The basic nitrogen atoms in this compound suggest its potential use as an organocatalyst or a promoter in various organic transformations. Chiral amines, in particular, are known to be effective catalysts for a range of asymmetric reactions. However, there is currently no published research demonstrating the application of this compound as a catalyst or promotor in organic synthesis.

Future Research Directions and Unexplored Avenues for Isopropyl 1 Methyl Piperidin 2 Ylmethyl Amine

Development of Novel and Sustainable Synthetic Routes

Future research should prioritize the development of environmentally benign and efficient synthetic pathways to Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amine. Current synthetic strategies for piperidine (B6355638) derivatives often rely on multi-step processes that may involve hazardous reagents or expensive metal catalysts. nih.gov Shifting towards greener and more sustainable alternatives is a critical objective.

Key areas for exploration include:

Biocatalysis: The use of enzymes, such as transaminases or imine reductases, offers a highly selective and environmentally friendly route to chiral amines. semanticscholar.orgyork.ac.uk Research could focus on identifying or engineering enzymes capable of catalyzing the key bond-forming steps in the synthesis of this specific molecule, potentially from bio-based precursors. scienceopen.comnih.gov This approach minimizes waste and often proceeds under mild reaction conditions. york.ac.uk

Catalysis with Earth-Abundant Metals: Investigating catalysts based on iron, copper, or zinc as alternatives to precious metals like palladium or rhodium could significantly reduce the cost and environmental impact of the synthesis. rsc.org Zinc(II) compounds, for instance, have shown catalytic activity in the nucleophilic addition of amines to nitriles, a relevant transformation for this class of compounds. rsc.org

One-Pot and Tandem Reactions: Designing synthesis cascades where multiple transformations occur in a single reaction vessel without isolating intermediates can improve efficiency and reduce solvent waste. nih.govajchem-a.com A future route could involve a one-pot domino reaction that integrates amide activation, reduction, and intramolecular cyclization to build the piperidine core and install the side chain concurrently. nih.gov

Use of Greener Solvents: Exploring the use of water, supercritical fluids, or bio-derived solvents instead of traditional volatile organic compounds would align with the principles of green chemistry. unibo.it Water-catalyzed reactions, in particular, represent a highly sustainable approach for piperidine synthesis. ajchem-a.com

A comparative table of potential sustainable synthesis strategies is presented below.

Synthetic StrategyKey AdvantagesPotential Challenges
Biocatalysis High stereoselectivity, mild conditions, renewable catalysts. york.ac.ukscienceopen.comEnzyme discovery and optimization, substrate scope limitations.
Earth-Abundant Metal Catalysis Lower cost, reduced toxicity, greater abundance.May require higher catalyst loading or harsher conditions than precious metals.
One-Pot Reactions Increased efficiency, reduced waste, lower operational costs. nih.govComplex optimization, potential for competing side reactions.
Green Solvents Reduced environmental impact, improved safety. unibo.itSolubility issues, potential for different reaction kinetics.

Advanced Mechanistic Insights into its Reactivity in Complex Environments

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and discovering new applications. Future research should move beyond empirical observations to detailed mechanistic and computational studies.

Promising avenues include:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state energies, and elucidate the roles of catalysts and solvents. acs.org Such studies could help explain regioselectivity and stereoselectivity in synthetic reactions and predict the molecule's interaction with biological targets. nih.govrsc.org

Kinetic Studies: Detailed kinetic analysis of synthetic reactions can reveal rate-limiting steps and provide evidence for proposed mechanisms. This data is invaluable for process optimization and scaling.

Spectroscopic Interrogation: The use of in-situ spectroscopic techniques, such as Reaction IR or NMR, can allow for the direct observation of reaction intermediates. This would provide direct evidence for proposed mechanistic pathways, including the formation of transient species like iminium ions, which are common in piperidine synthesis. researchgate.net

Exploration of its Role in Supramolecular Chemistry and Materials Science

The unique structural features of this compound, including its chirality, hydrogen bonding capabilities, and metal coordination sites, make it an intriguing candidate for applications in supramolecular chemistry and materials science. This remains a largely unexplored area.

Future research could investigate:

Self-Assembling Systems: The molecule's ability to form ordered structures through non-covalent interactions could be explored. Chiral piperidine scaffolds are known to be capable of forming supramolecular helical structures, and this potential could be investigated for creating novel functional materials. thieme-connect.com

Polymer Chemistry: The amine functionalities could be used to incorporate the molecule as a monomer or a functional pendant group in polymers. This could lead to the development of bioactive polymeric films for applications such as controlled drug delivery or antimicrobial surfaces. nih.gov

Metal-Organic Frameworks (MOFs): The diamine structure suggests its potential use as a ligand for constructing MOFs. These materials could have applications in catalysis, gas storage, or chemical sensing.

Integration into Flow Chemistry and Automation for Scalable Synthesis

For any practical application, the synthesis of this compound must be scalable, safe, and efficient. Continuous flow chemistry and automation offer significant advantages over traditional batch processing.

Future work in this area should focus on:

Development of Continuous Flow Processes: Translating optimized batch syntheses into continuous flow systems can improve heat and mass transfer, enhance safety, and allow for easier scalability. nih.govnih.gov Flow methods have been successfully developed for synthesizing other 2-substituted piperidines and could be adapted for this target molecule. researchgate.netorganic-chemistry.org

Immobilized Catalysts and Reagents: Using solid-supported catalysts or reagents within flow reactors facilitates product purification by simplifying the removal of the catalyst from the reaction stream. This is a key step towards creating a truly continuous and automated production line.

Automated Synthesis Platforms: Integrating flow reactors with automated control systems and real-time analytics can enable high-throughput reaction optimization and on-demand synthesis. This approach can accelerate the discovery of optimal reaction conditions and the production of derivatives for structure-activity relationship studies. nih.gov

TechnologyAdvantage for Scalable Synthesis
Flow Chemistry Enhanced safety, improved process control, easy scalability. nih.govnih.gov
Immobilized Reagents Simplified purification, catalyst recycling, continuous operation.
Automated Platforms High-throughput optimization, on-demand production, increased reproducibility. nih.gov

Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Properties

Potential applications include:

Predicting Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the major product of a given set of reactants and conditions. nih.govresearchgate.netresearchgate.net This could be used to screen potential synthetic routes for the target molecule in silico, saving significant experimental time and resources. nips.cc

Catalyst Design and Discovery: AI can accelerate the discovery of novel catalysts for the synthesis of complex amines. catalysis-summit.comjoaiar.org Machine learning algorithms can identify patterns in catalyst structure and performance data to suggest new, more efficient catalysts for specific transformations. researchgate.net

Property Prediction: ML models can be developed to predict the physicochemical and biological properties of the molecule and its derivatives. acs.org This would enable virtual screening of potential analogues for desired characteristics, such as binding affinity to a specific biological target or improved pharmacokinetic profiles, thereby guiding future synthetic efforts.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amine and characterizing intermediates?

  • Methodology :

  • Synthesis : Utilize condensation reactions between piperidine derivatives and isopropylamine precursors under controlled pH and temperature. For example, analogous syntheses (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) involve coupling piperidinone with amines followed by purification via column chromatography .
  • Intermediate Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., ¹H/¹³C-NMR) and mass spectrometry (MS) for molecular weight validation. Elemental analysis ensures stoichiometric accuracy .

Q. Which analytical techniques are critical for confirming purity and structural integrity?

  • Methodology :

  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) coupled with flame ionization detection (FID). For example, purity ≥98% is achievable via solvent recrystallization, as validated by Certificates of Analysis (CoA) .
  • Structural Confirmation : Fourier-transform infrared spectroscopy (FTIR) for functional group analysis and X-ray crystallography for resolving stereochemical ambiguities in crystalline intermediates .

Advanced Research Questions

Q. How can QSAR models predict the biological activity of derivatives of this compound?

  • Methodology :

  • Parameter Selection : Use steric (e.g., molar refractivity, SMR), electronic (e.g., Hammett constants), and lipophilic (e.g., log P) descriptors. For example, QSAR studies on pyridin-2-amine derivatives demonstrated log P and SMR as critical predictors of antibacterial activity .
  • Model Validation : Apply software like MOE or Schrödinger to generate regression equations and cross-validate using leave-one-out (LOO) or k-fold methods. Prioritize models with correlation coefficients (r²) >0.85 .

Q. What strategies mitigate side reactions during alkylation of the piperidine ring?

  • Methodology :

  • Steric Control : Use bulky amines (e.g., diisopropylamine) to reduce over-alkylation. For example, diisopropylamine selectively forms lithium diisopropylamide (LDA), minimizing unwanted nucleophilic attacks .
  • Temperature Modulation : Conduct reactions at sub-ambient temperatures (e.g., 0–5°C) to suppress kinetic side products. Monitor progress via thin-layer chromatography (TLC) .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., log P, water solubility)?

  • Methodology :

  • Data Cross-Validation : Compare computational predictions (e.g., Crippen, Joback methods) with experimental measurements. For instance, log P discrepancies in Isopropyl-(2-methoxy-ethyl)-methyl-amine were resolved by validating computed log P (0.973) against shake-flask experiments .
  • Standardized Protocols : Adopt OECD guidelines for measuring partition coefficients and solubility to ensure reproducibility across labs .

Experimental Design & Optimization

Q. What experimental parameters optimize the yield of This compound in multi-step syntheses?

  • Methodology :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Raney Ni) for hydrogenation steps. For example, Pd/C at 50 psi H₂ improved yields in analogous piperidine alkylations .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. Solubility data (e.g., log10ws = -0.52 for similar amines) guide solvent choice .

Q. How can chiral resolution be achieved in stereoisomeric derivatives?

  • Methodology :

  • Enzymatic Resolution : Use lipases or esterases to enantioselectively hydrolyze esters. For example, Candida antarctica lipase B resolved chiral amines with >90% enantiomeric excess (ee) .
  • Chiral Chromatography : Employ cellulose-based chiral stationary phases (CSPs) for HPLC separation. Retention indices (e.g., rinpol = 902.94) inform method development .

Safety & Handling

Q. What safety protocols are essential for handling this amine in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of volatile amines. Safety data sheets (SDS) for analogous compounds (e.g., methyl(2-methylpropyl)amine) recommend exposure limits <1 ppm .
  • Storage : Store at -20°C in airtight containers to prevent degradation. Stability studies show amines retain >95% purity for 24 months under inert atmospheres .

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